molecular formula C8H10ClN3 B2771836 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1882068-21-4

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2771836
CAS No.: 1882068-21-4
M. Wt: 183.64
InChI Key: DWCKTRAPXPHQDY-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Substitution Reactions: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary amines or dechlorinated products.

Scientific Research Applications

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.

    Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.

    Chemical Biology: It is used in the design of chemical probes to study biological pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the chlorine atom at the 5-position, which may affect its binding affinity and biological activity.

    5-Chloro-2-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties and target specificity.

    5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Substitution of chlorine with bromine can alter the compound’s reactivity and biological profile.

Uniqueness

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chlorine atom and the pyrrolidine ring, which together contribute to its distinct chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding interactions, while the pyrrolidine ring provides steric and electronic effects that can modulate its activity and selectivity.

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKTRAPXPHQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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